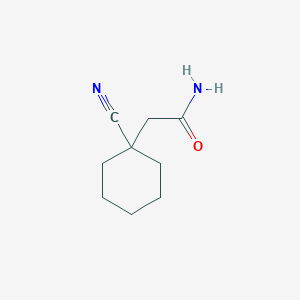
1-Cyanocyclohexaneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanocyclohexaneacetamide, also known as CCHA, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. CCHA is a white crystalline solid that is soluble in water and has a molecular weight of 183.23 g/mol.
Aplicaciones Científicas De Investigación
Bioprocess Development for Gabapentin Production
1-Cyanocyclohexaneacetamide serves as a key intermediate in the production of gabapentin, an antiepileptic drug. Research has focused on developing efficient bioprocesses for its production. A study by Wu et al. (2016) highlighted the use of recombinant amidase from Pantoea sp. for hydrolyzing this compound, achieving high efficiency in the enzymatic production of 1-cyanocyclohexaneacetic acid, crucial for gabapentin synthesis (Wu et al., 2016).
Enhancing Industrial Biocatalysts
In the context of improving industrial biocatalysts, Shen et al. (2020) explored the use of Pichia pastoris in producing nitrilase for the bioconversion of this compound to 1-Cyanocyclohexaneacetic acid. They demonstrated significant enhancements in catalytic activities, underscoring the potential of genetically engineered strains in bioprocesses involving this compound (Shen et al., 2020).
Regioselective Hydration Processes
The study by Zheng et al. (2016) explored the regioselective hydration of alicyclic α,ω-dinitrile 1-cyanocyclohexaneacetonitrile to this compound using microbial nitrile hydratase. This process represents a green and potentially industrial route to gabapentin, highlighting the role of this compound in environmentally friendly synthesis methods (Zheng et al., 2016).
Mecanismo De Acción
1-Cyanocyclohexaneacetamide, also known as 2-(1-cyanocyclohexyl)acetamide, is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22
Target of Action
It’s worth noting that acetamide, a related compound, has been found to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
For instance, cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good oral absorption and the ability to cross lipid barriers .
Propiedades
IUPAC Name |
2-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOANHLHMPAVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


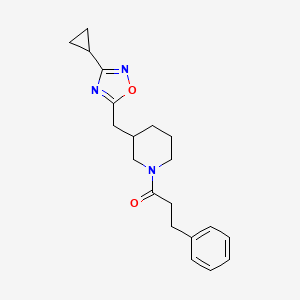
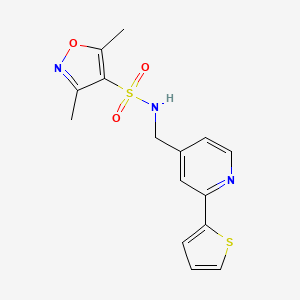
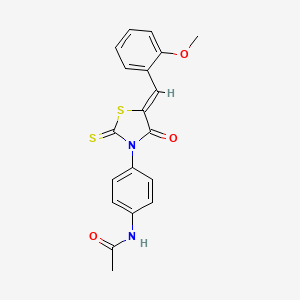

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952386.png)
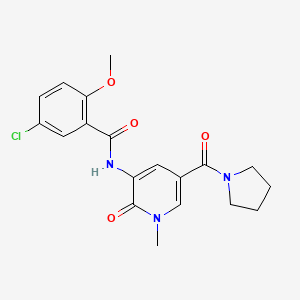
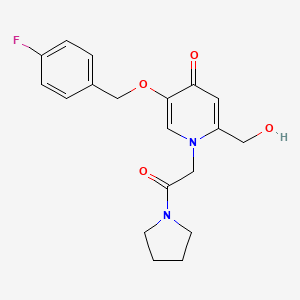
![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)
![N-(3-chloro-4-fluorophenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2952395.png)
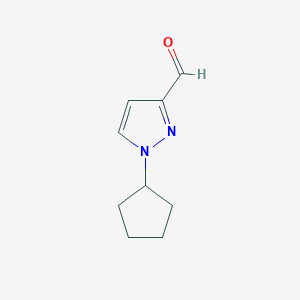
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2952401.png)